An In-Depth Technical Guide to 1-Methyl-1H-pyrazole-3-carbaldehyde: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-Methyl-1H-pyrazole-3-carbaldehyde: Properties, Synthesis, and Applications
Abstract
1-Methyl-1H-pyrazole-3-carbaldehyde is a heterocyclic aldehyde that has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique electronic properties, stemming from the N-methylated pyrazole ring, coupled with the reactivity of the aldehyde functional group, make it a strategic intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical and physical properties, detailed spectroscopic analysis, prevalent synthesis methodologies, and its broad-ranging applications in pharmaceutical and agrochemical research. The content herein is curated for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound's synthetic potential.
Core Chemical and Physical Properties
1-Methyl-1H-pyrazole-3-carbaldehyde is a distinct organic compound featuring a five-membered aromatic pyrazole ring, methylated at the N1 position and substituted with a formyl (aldehyde) group at the C3 position.[1] This arrangement imparts specific reactivity and physical characteristics.
The compound typically presents as a colorless to yellowish liquid or a solid-liquid mixture.[2][3] It is soluble in various organic solvents, including alcohols and ethers.[2] A comprehensive summary of its key physical and chemical identifiers is presented in Table 1.
Table 1: Physicochemical Properties of 1-Methyl-1H-pyrazole-3-carbaldehyde
| Property | Value | Source(s) |
| IUPAC Name | 1-methylpyrazole-3-carbaldehyde | [1] |
| CAS Number | 27258-32-8 | [1] |
| Molecular Formula | C₅H₆N₂O | [1] |
| Molecular Weight | 110.11 g/mol | [1] |
| Appearance | Colorless to yellowish liquid; Solid-Liquid Mixture | [2][3] |
| Boiling Point | 218.9 - 280.3 °C at 760 mmHg | [3][4] |
| Density | ~1.14 g/cm³ | [4] |
| Flash Point | 86.2 °C | [3][4] |
| InChIKey | QUYJEYSRBCLJIZ-UHFFFAOYSA-N | [1][3] |
Spectroscopic Characterization: The Molecular Fingerprint
Accurate structural confirmation and purity assessment are paramount in synthesis. The following spectroscopic data provide a definitive fingerprint for 1-Methyl-1H-pyrazole-3-carbaldehyde.
Table 2: Spectroscopic Data for 1-Methyl-1H-pyrazole-3-carbaldehyde
| Technique | Expected Observations |
| ¹H NMR | - Aldehyde Proton (CHO): Singlet, δ ≈ 9.8-10.0 ppm. - Pyrazole H5: Doublet, δ ≈ 7.5-7.7 ppm. - Pyrazole H4: Doublet, δ ≈ 6.7-6.9 ppm. - N-Methyl Protons (N-CH₃): Singlet, δ ≈ 3.9-4.1 ppm. |
| ¹³C NMR | - Aldehyde Carbonyl (C=O): δ ≈ 185 ppm. - Pyrazole C3: δ ≈ 145 ppm. - Pyrazole C5: δ ≈ 135 ppm. - Pyrazole C4: δ ≈ 112 ppm. - N-Methyl Carbon (N-CH₃): δ ≈ 39 ppm. |
| IR Spectroscopy | - C=O Stretch (Aldehyde): Strong absorption band around 1680-1700 cm⁻¹. - C=N Stretch (Pyrazole Ring): Absorption band around 1500-1550 cm⁻¹. - C-H Stretch (Aromatic/Aldehyde): Bands around 2820-2850 cm⁻¹ and 3000-3100 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): Expected at m/z = 110.11. |
Note: NMR chemical shifts (δ) are reported in ppm relative to TMS. Actual values may vary slightly based on solvent and experimental conditions.
Synthesis Methodologies
The synthesis of pyrazole carbaldehydes is well-documented, with the Vilsmeier-Haack reaction being one of the most efficient and widely adopted methods for formylating pyrazole rings.[5][6]
Vilsmeier-Haack Formylation
This reaction involves the formylation of an electron-rich heterocycle using the Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5][7] The Vilsmeier-Haack reaction provides a direct and high-yielding route to various pyrazole-4-carbaldehydes from corresponding hydrazone precursors.[5][8]
Caption: General workflow for pyrazole carbaldehyde synthesis via Vilsmeier-Haack reaction.
Detailed Experimental Protocol: Vilsmeier-Haack Synthesis
This protocol is adapted from established procedures for the synthesis of substituted 1H-pyrazole-4-carbaldehydes and should be performed by qualified personnel in a fume hood with appropriate personal protective equipment (PPE).[5]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool anhydrous N,N-dimethylformamide (DMF, 3 equivalents) to 0-5 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C. After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to ensure the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve the appropriate phenylhydrazone precursor (1 equivalent) in anhydrous DMF and add it to the freshly prepared Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralization & Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-substituted-1H-pyrazole-carbaldehyde.
Chemical Reactivity and Synthetic Utility
The synthetic power of 1-methyl-1H-pyrazole-3-carbaldehyde lies in the reactivity of its aldehyde group, which can participate in a wide array of chemical transformations. This makes it a cornerstone intermediate for introducing molecular diversity.
Caption: Reactivity map of 1-methyl-1H-pyrazole-3-carbaldehyde.
Reductive Amination
Reductive amination is a cornerstone reaction in medicinal chemistry for synthesizing amines.[9] The aldehyde reacts with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃).[10][11] This one-pot procedure is highly efficient for creating diverse amine libraries.
Knoevenagel Condensation
This reaction involves the condensation of the aldehyde with an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base.[12] It is a powerful method for forming carbon-carbon double bonds and synthesizing α,β-unsaturated products, which are themselves valuable synthetic intermediates.[13][14]
Wittig Reaction
The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. The aldehyde reacts with a phosphorus ylide (Wittig reagent) to form a new carbon-carbon double bond with predictable stereochemistry, depending on the nature of the ylide.
Applications in Research & Development
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[6][15] 1-Methyl-1H-pyrazole-3-carbaldehyde serves as a key starting material for accessing novel analogues.
-
Pharmaceuticals: It is a crucial intermediate in the synthesis of novel drug candidates.[16] Research has explored its use in developing compounds targeting neurological disorders and inflammation.[16] Its derivatives are also investigated for anti-inflammatory, analgesic, and antimicrobial properties.[17][18]
-
Agrochemicals: The compound is utilized in the formulation of modern agrochemicals, including potent and selective herbicides and fungicides, contributing to enhanced crop protection.[2][16]
-
Material Science: Its unique chemical properties are harnessed in the creation of advanced materials, such as specialized polymers and coatings.[16]
Safety and Handling
As with any active chemical reagent, proper handling of 1-Methyl-1H-pyrazole-3-carbaldehyde is essential. The compound is classified with several hazards that necessitate careful laboratory practices.
Table 3: GHS Hazard and Precautionary Information
| Category | Codes | Description |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302, H315, H319, H335 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
Handling and Storage Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Avoid direct contact with skin and eyes.[2] Avoid inhalation of vapors.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[2][4]
Conclusion
1-Methyl-1H-pyrazole-3-carbaldehyde is a potent and versatile synthetic intermediate with significant value for the scientific research community. Its well-defined chemical properties, predictable reactivity, and accessibility through established synthetic routes like the Vilsmeier-Haack reaction make it an indispensable tool. Its demonstrated utility in constructing core scaffolds for pharmaceuticals and agrochemicals ensures its continued importance in the pursuit of novel and effective chemical entities. This guide serves as a foundational resource for scientists aiming to incorporate this powerful building block into their research and development programs.
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